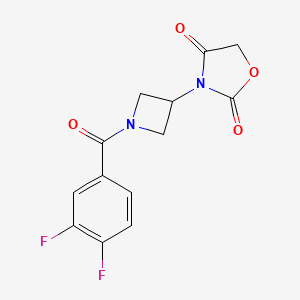
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azetidin-3-yl group attached to an oxazolidine-2,4-dione ring, with a 3,4-difluorobenzoyl substituent. It is used in various fields, including medicinal chemistry, material science, and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidin-3-yl intermediate. This intermediate is then reacted with oxazolidine-2,4-dione under specific conditions to yield the final product. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with new substituents .
科学的研究の応用
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in material science for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.
Oxaprozin: A COX-2 inhibitor featuring an oxazole ring.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4/c14-9-2-1-7(3-10(9)15)12(19)16-4-8(5-16)17-11(18)6-21-13(17)20/h1-3,8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXNNIJCSQETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2721438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)
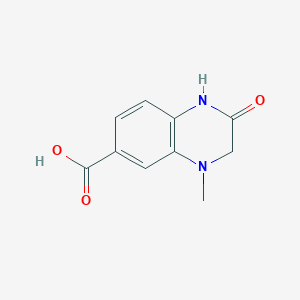
![N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2721442.png)
![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)

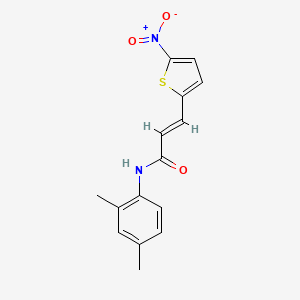
![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)
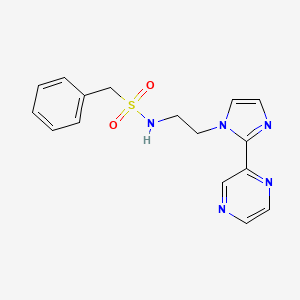
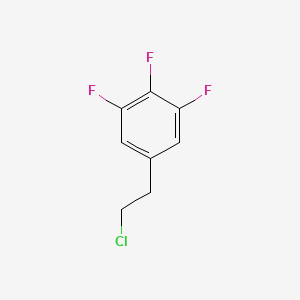
![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2721455.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)
![2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2721457.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2721459.png)
